Isobutyl butyrate Isobutyl butyrate Isobutyl butyrate is an aliphatic ester that can be used as a food flavoring agent. It is one of the volatile compounds produced in ripening bananas.
Isobutyl butyrate is an aliphatic ester that can be used as a food flavoring agent. It is one of the volatile flavor compounds produced in ripening bananas.
Isobutyl butyrate is a butyrate ester resulting from the formal condensation of butanoic acid with isobutanol. It is used as a food flavour ingredient for apple, banana, peach and pinapple flavours in ice cream and confectionery. It has a role as a metabolite and a flavouring agent. It derives from an isobutanol.
2-Methylpropyl butanoate, also known as butyric acid, isobutyl ester or isobutyl butanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylpropyl butanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methylpropyl butanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-methylpropyl butanoate is primarily located in the cytoplasm. 2-Methylpropyl butanoate exists in all eukaryotes, ranging from yeast to humans. 2-Methylpropyl butanoate can be biosynthesized from isobutanol. 2-Methylpropyl butanoate is a sweet, apple, and berry tasting compound that can be found in apple, fruits, and roman camomile. This makes 2-methylpropyl butanoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 539-90-2
VCID: VC20739563
InChI: InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
SMILES: CCCC(=O)OCC(C)C
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Isobutyl butyrate

CAS No.: 539-90-2

Cat. No.: VC20739563

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl butyrate - 539-90-2

CAS No. 539-90-2
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-methylpropyl butanoate
Standard InChI InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
Standard InChI Key RGFNRWTWDWVHDD-UHFFFAOYSA-N
SMILES CCCC(=O)OCC(C)C
Canonical SMILES CCCC(=O)OCC(C)C
Boiling Point 156.9 °C

Physical and Chemical Properties

Fundamental Physical Properties

Isobutyl butyrate possesses distinct physical characteristics that make it suitable for various industrial applications. The table below summarizes its key physical properties:

PropertyValueUnit
Molecular FormulaC8H16O2-
Molecular Weight144.21g/mol
Density0.861g/mL
Molar Volume167.5mL/mol
Refractive Index1.404-
Molecular Refractive Power40.92mL/mol
Dielectric Constant4.10-
Boiling Point157°C
Critical Temperature338°C

Table 1: Physical and chemical properties of isobutyl butyrate

Chemical Reactivity and Stability

As an ester, isobutyl butyrate demonstrates typical reactivity patterns including susceptibility to hydrolysis under acidic or basic conditions. Its relatively low dielectric constant of 4.10 indicates limited polarity, contributing to its hydrophobic nature . This property makes it particularly useful in applications requiring water resistance and controlled solubility profiles.

Industrial Applications

Flavor and Fragrance Industry

Isobutyl butyrate is extensively utilized in the flavor and fragrance industries due to its pleasant fruity aroma. It serves as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics, enhancing sensory appeal through its distinctive scent profile . The compound's natural presence in flowers makes it particularly valuable for creating authentic fruit-like aromas in commercial products.

Solvent Applications

In industrial processes, isobutyl butyrate functions as an effective solvent, particularly in coatings and adhesives. Its solvent properties help dissolve other substances and improve product consistency . The low surface tension of related compounds in this family is valuable in applications requiring improved substrate wetting, while their low water miscibility makes them excellent retarder solvents for moisture-sensitive coatings .

Pharmaceutical Formulations

In pharmaceutical applications, isobutyl butyrate serves as an excipient, aiding in drug formulation by enhancing solubility and bioavailability . Its compatibility with various active pharmaceutical ingredients makes it a valuable component in formulation development, particularly for compounds with limited water solubility.

Polymer Production

Isobutyl butyrate acts as a plasticizer in polymer production, improving flexibility and durability in materials such as plastics and rubber . Its chemical structure allows it to integrate between polymer chains, reducing intermolecular forces and enhancing material properties without compromising structural integrity.

Production Methods

Traditional Chemical Synthesis

Traditional production of isobutyl butyrate typically involves esterification reactions between butyric acid and isobutanol, often requiring catalysts and controlled reaction conditions. While these methods remain commercially viable, increasing emphasis on sustainable production has led to exploration of biocatalytic and fermentation-based approaches.

Microbial Biosynthesis

Recent advances in metabolic engineering have enabled the development of microbial production systems for isobutyl butyrate. The biosynthetic pathway involves several submodules that converge and diverge at key points:

  • Sugar utilization pathways generate pyruvate

  • Isobutanol pathway submodule converts pyruvate to isobutanol

  • Butyryl-CoA pathway submodule converts pyruvate to butyryl-CoA

  • Alcohol acyltransferase (AAT) catalyzes the condensation of isobutanol and butyryl-CoA to form isobutyl butyrate

This complex biosynthetic network presents challenges for optimization in single-organism systems, leading researchers to explore compartmentalization strategies.

Recent Research Developments

Engineered Synthetic Coculture Systems

A significant breakthrough in isobutyl butyrate production has been achieved through the development of synthetic Escherichia coli cocultures. This approach compartmentalizes the biosynthetic pathway into specialist cells that facilitate pathway modularization and division of metabolic labor .

In a notable study, researchers engineered:

  • A glucose-utilizing E. coli specialist (HSEC0916) harboring the isobutanol pathway genes

  • A xylose-utilizing E. coli specialist (HSEC1017) carrying the butyryl-CoA pathway genes

This compartmentalization enabled simultaneous utilization of glucose and xylose, the two most abundant carbohydrates from lignocellulosic biomass. The coculture design can be tuned to effectively produce precursor metabolites from individual sugars for targeted ester biosynthesis .

Production Performance and Optimization

The engineered coculture system demonstrated remarkable improvements in production efficiency compared to monocultures. Research findings show isobutyl butyrate production reached 392 mg/L using the coculture approach, approximately 31-fold higher than comparable monoculture systems .

Key factors influencing production performance include:

  • Inoculum ratios of the engineered specialist cells, which can be modulated to enable simultaneous and selective co-utilization of glucose and xylose

  • pH control during fermentation

  • Optimization of alcohol acyltransferase (AAT) expression, identified as a critical bottleneck in the biosynthetic pathway

Limitations and Future Directions

Despite significant advances, several challenges remain in developing economically feasible isobutyl butyrate production platforms. The catalytic efficiency and substrate selectivity of AAT have been identified as critical limitations that should be addressed through protein engineering .

Recent discoveries of chloramphenicol acetyltransferases (CATs) that can be repurposed to function as efficient and robust AATs make it feasible to create synthetic microbial consortiums that can synthesize esters under a wide range of culture conditions, including high temperatures (>50°C) .

Future research directions include:

  • Protein engineering to enhance AAT efficiency and selectivity

  • Process optimization for improved titers and yields

  • Exploration of alternative feedstocks and production hosts

  • Scale-up studies for industrial implementation

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